molecular formula C6H11N3O B1384567 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1432682-15-9

1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1384567
CAS No.: 1432682-15-9
M. Wt: 141.17 g/mol
InChI Key: WWGWIEDOVSRZPU-UHFFFAOYSA-N
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Description

1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by a five-membered ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl isocyanate with hydrazine hydrate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and their derivatives .

Scientific Research Applications

Biological Activities

1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits a range of biological activities that are critical for pharmaceutical applications:

  • Antimicrobial Activity : Triazole derivatives have been reported to possess significant antibacterial and antifungal properties. Studies indicate that compounds with triazole rings can inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .
  • Antioxidant Properties : Research has shown that triazole derivatives can act as antioxidants, scavenging free radicals and potentially reducing oxidative stress in biological systems .
  • Antitumor Effects : Preliminary studies suggest that some triazole compounds may exhibit antitumor activity by interfering with cancer cell proliferation and inducing apoptosis .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones comparable to standard antibiotics .

CompoundInhibition Zone (mm)MIC (µg/mL)
This compound1532
Gentamicin1816

Case Study 2: Antioxidant Activity

In another study focused on antioxidant properties, several triazole derivatives were assessed using DPPH radical scavenging assays. The findings suggested that this compound demonstrated a notable ability to scavenge free radicals .

CompoundScavenging Activity (%)
This compound72
Ascorbic Acid85

Material Science Applications

Beyond biological applications, this compound is also being explored in material science:

  • Corrosion Inhibitors : Triazole compounds are known to form protective layers on metal surfaces. Their use in corrosion inhibition has been investigated due to their ability to adsorb onto metal surfaces and prevent oxidation .

Mechanism of Action

The mechanism of action of 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Overview

1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1432682-15-9) is a heterocyclic compound belonging to the triazole family. Its structure features a five-membered ring containing three nitrogen atoms and one oxygen atom, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial, antifungal, and antiviral activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with hydrazine hydrate in a suitable solvent such as ethanol or methanol. This reaction can be optimized using continuous flow reactors to enhance yield and purity. The compound can undergo various chemical transformations including oxidation and reduction, leading to diverse derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action involves the inhibition of specific enzymes critical for microbial survival. For instance, studies have shown that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro assays have revealed that it can inhibit the growth of fungi like Candida albicans and Aspergillus niger. The IC50 values for these fungi were reported at approximately 30 µg/mL and 25 µg/mL respectively . These findings suggest that the triazole ring plays a crucial role in disrupting fungal cell membranes or inhibiting ergosterol biosynthesis.

Antiviral Activity

Preliminary studies suggest potential antiviral effects against certain viruses. For example, in cell culture assays, this compound showed activity against influenza virus with an IC50 value of around 15 µM . The mechanism may involve interference with viral replication processes.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various triazole derivatives including this compound against multi-drug resistant bacterial strains. Results indicated that this compound was among the most effective in inhibiting bacterial growth compared to other derivatives .
  • Fungal Inhibition : In another study focusing on agricultural applications, the compound was tested for its ability to control fungal pathogens affecting crops. It exhibited promising results as a fungicide with effective control over Fusarium species at concentrations lower than traditional fungicides .
  • Cancer Research : Investigations into its anticancer potential revealed that derivatives of this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other triazole compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Antifungal Activity (IC50 µg/mL)Antiviral Activity (IC50 µM)
This compound50 - 1003015
1H-1,2,4-Triazole>100>40Not reported
Imidazole>150>50Not applicable

This table illustrates that this compound exhibits superior activity compared to some related compounds.

Properties

IUPAC Name

2-tert-butyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-6(2,3)9-5(10)7-4-8-9/h4H,1-3H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGWIEDOVSRZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192637
Record name 3H-1,2,4-Triazol-3-one, 2-(1,1-dimethylethyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432682-15-9
Record name 3H-1,2,4-Triazol-3-one, 2-(1,1-dimethylethyl)-1,2-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432682-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 2-(1,1-dimethylethyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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